molecular formula C8H11ClN2O3 B2929895 N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide CAS No. 561002-06-0

N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B2929895
CAS No.: 561002-06-0
M. Wt: 218.64
InChI Key: ZZJQZSWSTXEFFS-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide typically involves the reaction of 2-oxopyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amides.

    Oxidation and Reduction: The pyrrolidinone ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while hydrolysis would produce the corresponding acid or amide.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies involving enzyme inhibition or protein modification.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use as a precursor in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide would depend on its specific application. In biochemical contexts, it might interact with enzymes or proteins, leading to inhibition or modification. The chloroacetyl group could act as an electrophile, reacting with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloroacetyl)-2-pyrrolidinone: Similar structure but lacks the additional acetamide group.

    2-chloro-N-(2-oxopyrrolidin-1-yl)acetamide: Similar but with different substitution patterns.

Properties

IUPAC Name

N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O3/c9-4-6(12)10-7(13)5-11-3-1-2-8(11)14/h1-5H2,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJQZSWSTXEFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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